Chiral α-Methyl Group Introduces Stereochemical Complexity Absent in Achiral Thiomorpholine Acetic Acid Analog
2-(Thiomorpholin-4-yl)propanoic acid contains a single undefined stereocenter at the α-carbon of the propanoic acid chain, a feature absent in the structurally related 2-(Thiomorpholin-4-yl)acetic acid (CAS 6007-55-2), which lacks any chiral center [1][2]. This stereochemical differentiation can lead to enantioselective interactions with biological targets, offering a dimension of selectivity not achievable with the achiral acetic acid homolog.
| Evidence Dimension | Stereochemical complexity (number of chiral centers) |
|---|---|
| Target Compound Data | 1 undefined stereocenter |
| Comparator Or Baseline | 2-(Thiomorpholin-4-yl)acetic acid: 0 stereocenters |
| Quantified Difference | Presence vs. absence of chirality |
| Conditions | Structural comparison based on PubChem computed descriptors |
Why This Matters
Chirality enables enantioselective target engagement and can strengthen intellectual property positioning, making the propanoic acid scaffold preferentially selectable for programs requiring stereochemical diversity.
- [1] PubChem Compound Summary for CID 43095060, alpha-Methyl-4-thiomorpholineacetic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6007-57-4 (accessed April 2026). View Source
- [2] PubChem Compound Summary for CID 18918024, 2-Thiomorpholinoacetic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6007-55-2 (accessed April 2026). View Source
